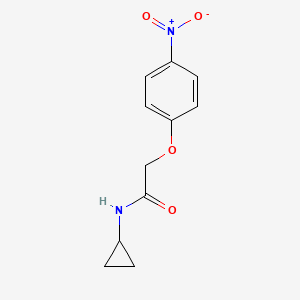

N-cyclopropyl-2-(4-nitrophenoxy)acetamide

Description

Contextualization within Phenoxyacetamide Chemical Class

The phenoxyacetamide scaffold is a recognized pharmacophore in medicinal chemistry, known to be a core structure in a variety of biologically active compounds. nih.gov Derivatives of phenoxyacetamide have been investigated for a wide range of therapeutic applications, demonstrating their versatility. nih.gov The general structure allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. Research has shown that modifications to the phenoxy and acetamide (B32628) portions of the molecule can significantly influence its pharmacological characteristics. nih.gov

Recent studies have highlighted the potential of phenoxyacetamide derivatives as insecticidal agents and their role in the development of novel therapeutic candidates. researchgate.net For instance, certain derivatives have shown promise as free fatty acid receptor 1 (FFA1) agonists, which are targets for the treatment of type 2 diabetes. nih.gov

Relevance of Cyclopropyl (B3062369) and Nitrophenyl Moieties in Contemporary Chemical Biology

The inclusion of cyclopropyl and nitrophenyl groups in a molecule is a deliberate strategy in modern drug design, with each moiety contributing distinct and valuable properties.

The cyclopropyl moiety is a highly sought-after structural element in medicinal chemistry. iris-biotech.descientificupdate.com Its rigid, three-membered ring introduces conformational constraints that can help to position other functional groups optimally within a biological target's binding pocket. iris-biotech.de This can lead to more favorable binding and increased potency. acs.org Furthermore, the cyclopropyl group can enhance a molecule's metabolic stability by, for example, replacing more easily oxidized groups like an N-ethyl group. iris-biotech.de It can also influence properties such as lipophilicity and pKa. iris-biotech.de The U.S. Food and Drug Administration approved 18 new drugs containing a cyclopropyl motif between 2012 and 2018, underscoring its importance in drug development. thieme-connect.com

The nitrophenyl moiety , specifically the p-nitrophenyl group, is an aryl group derived from nitrobenzene. ebi.ac.uk In organic chemistry, the nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule. wikipedia.org This property can facilitate certain chemical reactions and can be a key factor in the biological activity of a compound. While nitro compounds are relatively rare in nature, they have found diverse applications in biochemistry and medicine. wikipedia.orgnih.gov For example, 4-nitrophenol (B140041), a related compound, is used as a precursor in the synthesis of paracetamol and in laboratory assays to detect enzyme activity. wikipedia.org

Overview of Research Trajectories for Related Acetamide and Cyclopropyl Derivatives

The research trajectories for both acetamide and cyclopropyl derivatives are vibrant and expanding, with a focus on discovering new therapeutic agents.

Acetamide derivatives are a cornerstone of medicinal chemistry, with a vast number of compounds exhibiting a wide spectrum of biological activities. nih.gov These include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. galaxypub.co The acetamide linkage is a key feature in many approved drugs and is often used in the design of prodrugs to improve pharmacokinetic parameters. galaxypub.coarchivepp.com Current research is exploring new synthetic methods for acetamide derivatives and their application as selective inhibitors of enzymes like COX-II. archivepp.com

Cyclopropyl derivatives are also a major focus of modern organic synthesis and medicinal chemistry. researchgate.netacs.org Research is continually uncovering new methods for the stereoselective synthesis of chiral cyclopropane (B1198618) rings, which are crucial for developing potent and selective drugs. nih.gov The unique electronic and steric properties of the cyclopropyl group are being exploited to create novel molecular scaffolds with improved drug-like properties. capes.gov.brnih.gov

Scope and Objectives of Academic Inquiry for the Chemical Compound

Given the properties of its constituent parts, the academic inquiry into N-cyclopropyl-2-(4-nitrophenoxy)acetamide would likely be multifaceted. The primary objectives of such research would be to synthesize the compound and to investigate its potential biological activities. Key research questions would include:

What are the specific physicochemical properties of the compound?

Does the combination of the phenoxyacetamide core, cyclopropyl group, and nitrophenyl moiety lead to synergistic or novel biological effects?

Could the compound serve as a lead for the development of new therapeutic agents, for example, in the areas of inflammation, infectious diseases, or oncology?

What are the structure-activity relationships for this compound and its analogs?

The synthesis and study of this compound would provide valuable data points for the broader understanding of how these important chemical motifs can be combined to create novel molecules with potential for further development.

Compound Information Tables

Table 1: Properties of Constituent Chemical Groups

| Chemical Group | Key Properties and Relevance in Chemical Biology |

| Phenoxyacetamide | - Core scaffold in various biologically active compounds. nih.gov- Versatile for chemical modification to tune pharmacological properties. nih.gov- Investigated for applications including insecticidal and antidiabetic agents. researchgate.netnih.gov |

| Cyclopropyl Moiety | - Introduces conformational rigidity, potentially enhancing binding to biological targets. iris-biotech.de- Can improve metabolic stability and other pharmacokinetic properties. iris-biotech.deacs.org- A common feature in recently approved drugs. scientificupdate.comthieme-connect.com |

| Nitrophenyl Moiety | - Strong electron-withdrawing properties influencing molecular electronics. wikipedia.org- Can be a precursor for other functional groups, such as amines. wikipedia.org- Found in some bioactive compounds and used in biochemical assays. nih.govwikipedia.org |

Table 2: Research Focus on Related Derivatives

| Derivative Class | Primary Areas of Academic and Research Interest |

| Acetamide Derivatives | - Development of anti-inflammatory, antimicrobial, and anticancer agents. galaxypub.co- Use as prodrugs to enhance drug delivery and efficacy. archivepp.com- Exploration of novel synthetic methodologies. archivepp.com |

| Cyclopropyl Derivatives | - Stereoselective synthesis of chiral cyclopropanes for drug development. nih.gov- Investigation of their use in creating novel molecular scaffolds. researchgate.net- Application in the synthesis of complex natural products. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-8-1-2-8)7-17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,1-2,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPGZMLMRJUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for N-cyclopropyl-2-(4-nitrophenoxy)acetamide and its Analogues

The established routes for synthesizing the target compound and its structural relatives rely on fundamental organic reactions, primarily nucleophilic substitution for the ether bond and amidation for the amide linkage.

The formation of the phenoxy ether component of the molecule is commonly achieved via the Williamson ether synthesis. vedantu.com This method involves the reaction of an electron-rich phenoxide ion with an electrophilic alkyl halide. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of 4-nitrophenoxide with an N-cyclopropyl-2-haloacetamide, such as N-cyclopropyl-2-chloroacetamide.

The reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. vedantu.comorganic-chemistry.org In this concerted, single-step process, the nucleophilic phenoxide ion attacks the carbon atom bearing the halogen from the side opposite to the leaving group. byjus.comyoutube.com The presence of the electron-withdrawing nitro group on the phenol increases its acidity, facilitating the deprotonation to form the nucleophilic phenoxide. A base, such as potassium carbonate, is typically used to deprotonate the 4-nitrophenol (B140041). mdpi.com

An alternative, but related, pathway involves reacting 2-(4-nitrophenoxy)acetic acid or its ester with cyclopropylamine (B47189). The initial step here would be the synthesis of the 2-(4-nitrophenoxy)acetic acid intermediate, which is also formed via a nucleophilic substitution reaction between 4-nitrophenoxide and a haloacetic acid derivative (e.g., chloroacetic acid).

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation can be approached either by reacting 2-(4-nitrophenoxy)acetic acid with cyclopropylamine or by reacting 2-(4-nitrophenoxy)acetyl chloride with cyclopropylamine.

Directly reacting a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk To overcome this, the carboxylic acid must be "activated." Common strategies include:

Conversion to Acyl Halides : The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride readily reacts with the amine in what is known as the Schotten-Baumann reaction, typically in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Use of Coupling Reagents : A wide variety of coupling reagents, many developed for peptide synthesis, can facilitate amide bond formation. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These methods are generally mild and high-yielding.

| Amidation Strategy | Activating Reagent(s) | Key Advantages | Key Disadvantages | Typical Conditions |

|---|---|---|---|---|

| Acyl Halide Method | SOCl₂, (COCl)₂ | High reactivity, cost-effective for large scale. ucl.ac.uk | Harsh reagents, generation of acidic byproduct (HCl). fishersci.co.uk | Aprotic solvent (DCM, THF), often with a non-nucleophilic base (pyridine, triethylamine). fishersci.co.uk |

| Carbodiimide Coupling | DCC, EDC | Mild conditions, widely applicable. | Stoichiometric byproducts (e.g., DCU) can be difficult to remove, potential for racemization. nih.gov | Aprotic solvent (DMF, DCM), often with an additive like HOBt to suppress side reactions. fishersci.co.uk |

| Uronium Salt Coupling | HATU, HBTU | High efficiency, fast reaction rates, low racemization. ucl.ac.uk | Higher cost, stoichiometric waste products. ucl.ac.uk | Polar aprotic solvent (DMF), non-nucleophilic base (DIPEA). |

| Catalytic Direct Amidation | Boric acid derivatives | High atom economy, environmentally benign. sciepub.comorganic-chemistry.org | May require higher temperatures, substrate scope can be limited. organic-chemistry.org | High temperature, often with removal of water. sciepub.com |

The choice of reagents and catalysts is crucial for optimizing the synthesis in terms of yield, purity, and reaction conditions.

K₂CO₃ (Potassium Carbonate) : This inorganic base is commonly employed in the Williamson ether synthesis to deprotonate the phenolic hydroxyl group. vedantu.commdpi.com It is a cost-effective and moderately strong base, making it suitable for activating acidic phenols like 4-nitrophenol without causing unwanted side reactions.

18-CROWN-6 : This macrocyclic polyether acts as a phase-transfer catalyst. It selectively complexes the potassium cation (K⁺) from K₂CO₃. acs.orgresearchgate.net This complexation sequesters the cation, leaving the carbonate anion more "naked" and therefore more basic and nucleophilic in an organic solvent. osti.gov This enhances the rate of the SN2 reaction, especially in nonpolar solvents where the inorganic base has low solubility.

Palladium-based Systems : While not the most common route for this specific molecule, palladium catalysis offers a modern alternative for forming the C-O ether bond via Buchwald-Hartwig amination-type cross-coupling. mdpi.com This approach would involve coupling an aryl halide or triflate (e.g., 1-chloro-4-nitrobenzene) with N-cyclopropyl-2-hydroxyacetamide. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation or reaction with the alcohol, and finally reductive elimination to form the desired ether and regenerate the Pd(0) catalyst. youtube.com Palladium catalysts are also used in some advanced amidation reactions, but their primary role in this context would be for C-O bond formation. mdpi.com

| Reagent/Catalyst | Primary Role in Synthesis | Mechanism of Action | Relevant Synthetic Step |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenolic -OH group to form a nucleophilic phenoxide anion. vedantu.comresearchgate.net | Nucleophilic Substitution (Ether Formation) |

| 18-Crown-6 | Phase-Transfer Catalyst | Complexes K⁺ ions, increasing the solubility and reactivity of the associated anion (e.g., carbonate, phenoxide) in organic media. researchgate.netosti.gov | Nucleophilic Substitution (Ether Formation) |

| Palladium-based Systems | Cross-Coupling Catalyst | Catalyzes C-O bond formation between an aryl halide and an alcohol via a Pd(0)/Pd(II) catalytic cycle. mdpi.comyoutube.com | Nucleophilic Substitution (Alternative Ether Formation) |

Microwave-Assisted Synthetic Approaches for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. orientjchem.org The use of microwave irradiation allows for rapid and efficient heating of the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. youtube.com

For the synthesis of phenoxyacetamide derivatives, microwave assistance has been successfully applied to the nucleophilic substitution step. researchgate.net Studies on the synthesis of 4-methylphenoxyacetoanilides by O-alkylation of p-cresol demonstrated a significant decrease in reaction time when using microwave irradiation compared to traditional heating. researchgate.netmdpi.com Similarly, the amidation step can also be accelerated. Microwave-assisted amidation, both with coupling reagents and via direct catalytic methods, has been reported to proceed rapidly and in high yields. researchgate.netnih.gov This technology offers a more energy-efficient and faster route to compounds like this compound.

Green Chemistry Principles in the Synthesis of the Chemical Compound and its Derivatives

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.gov Key considerations include:

Atom Economy : Traditional amidation methods that use stoichiometric coupling reagents (e.g., HATU, DCC) suffer from poor atom economy, as large molecules are consumed and become waste byproducts. ucl.ac.uksciepub.com In contrast, direct catalytic amidation, for instance using boric acid catalysts, generates only water as a byproduct, maximizing atom economy. sciepub.comresearchgate.net

Catalysis : The use of catalytic rather than stoichiometric reagents is a core principle. This includes employing phase-transfer catalysts like 18-crown-6 to improve efficiency, or developing fully catalytic routes for both the etherification (e.g., Pd-catalyzed) and amidation steps. ucl.ac.uk

Safer Solvents and Reagents : Green chemistry encourages the replacement of hazardous solvents like chlorinated hydrocarbons (DCM) and reprotoxic dipolar aprotic solvents (DMF, NMP) with safer alternatives. ucl.ac.uk Furthermore, avoiding the generation of hazardous intermediates like acyl chlorides in favor of direct, one-pot catalytic methods enhances the safety profile of the synthesis. sciepub.com

Energy Efficiency : As discussed, microwave-assisted synthesis can drastically reduce reaction times and energy consumption compared to conventional refluxing, aligning with the principle of designing for energy efficiency. orientjchem.orgyoutube.com

Mechanistic Investigations of Key Synthetic Steps

A detailed understanding of the reaction mechanisms is essential for optimizing the synthesis.

Mechanism of Nucleophilic Substitution (SN2 Etherification) : The formation of the phenoxy ether bond via the Williamson synthesis is a classic example of an SN2 reaction. The process is initiated by the deprotonation of 4-nitrophenol by a base like K₂CO₃ to form the 4-nitrophenoxide ion. This potent nucleophile then attacks the electrophilic α-carbon of N-cyclopropyl-2-chloroacetamide. The reaction proceeds through a single transition state where the C-O bond is forming concurrently as the C-Cl bond is breaking. This concerted mechanism results in an inversion of stereochemistry at the electrophilic carbon, although in this specific case, the carbon is not a stereocenter.

Mechanism of Amidation (Acyl Chloride Route) : This reaction follows a nucleophilic acyl substitution pathway. The nitrogen atom of cyclopropylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-(4-nitrophenoxy)acetyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation step, usually by a second molecule of the amine or an added base, yields the neutral amide product.

Mechanism of Palladium-Catalyzed Etherification : The Buchwald-Hartwig C-O coupling reaction proceeds via a catalytic cycle.

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (e.g., 1-chloro-4-nitrobenzene), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

Association/Deprotonation : The alcohol (N-cyclopropyl-2-hydroxyacetamide) coordinates to the Pd(II) center, and a base deprotonates it to form an alkoxide complex.

Reductive Elimination : The final step involves the formation of the C-O bond as the product, this compound, is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Chemical Reactivity and Derivatization Studies

Exploration of Functional Group Transformations within the Chemical Compound

The inherent reactivity of N-cyclopropyl-2-(4-nitrophenoxy)acetamide allows for a variety of chemical modifications. These transformations are crucial for creating derivatives with potentially altered chemical properties.

Reactions of the Nitro Group (e.g., Reduction to Amino Derivatives)

The aromatic nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably the amino group. The reduction of the nitro group in this compound to its corresponding aniline (B41778) derivative, N-cyclopropyl-2-(4-aminophenoxy)acetamide, is a key transformation. This conversion can be achieved through several established methods for the reduction of aromatic nitro compounds.

Commonly employed reduction techniques include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, also provide effective means for this reduction. The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, sodium borohydride (B1222165) is generally not used for the reduction of aryl nitro groups to anilines as it tends to form azo compounds.

The successful reduction of the nitro group yields the corresponding amino derivative, which opens up a wide array of subsequent derivatization possibilities. The resulting primary amine can undergo reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation | |

| Pd/C, H₂ | Palladium on carbon is a widely used heterogeneous catalyst for the reduction of nitro groups. |

| PtO₂, H₂ | Platinum(IV) oxide, also known as Adams' catalyst, is another effective hydrogenation catalyst. |

| Raney Ni, H₂ | A nickel-aluminium alloy, is a popular catalyst for various hydrogenation reactions. |

| Metal/Acid Systems | |

| Fe/CH₃COOH | Iron powder in refluxing acetic acid is a classical method for nitro group reduction. |

| SnCl₂/HCl | Tin(II) chloride in concentrated hydrochloric acid is a common laboratory reagent for this transformation. |

| Other Reagents | |

| Sodium Hydrosulfite | Often used for the reduction of nitroarenes. |

| Samarium Diiodide | A powerful single-electron transfer reducing agent. |

Reactions Involving the Acetamide (B32628) Moiety

The acetamide group, -NHC(=O)CH₂-, in this compound presents several avenues for chemical modification. The amide bond itself is relatively stable, but it can be hydrolyzed under acidic or basic conditions to yield 2-(4-nitrophenoxy)acetic acid and cyclopropylamine (B47189). This reaction, however, requires harsh conditions and is often less synthetically useful than transformations that maintain the core amide structure.

The nitrogen atom of the acetamide can potentially undergo further substitution, although this is generally challenging on a secondary amide. More commonly, the methylene (B1212753) group adjacent to the carbonyl (the α-carbon) can be a site for functionalization. Deprotonation of this position with a strong base would generate an enolate, which could then react with various electrophiles. However, the acidity of this proton is relatively low, and such reactions might require specific and carefully controlled conditions.

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring is a strained three-membered ring system that can exhibit unique reactivity. While generally stable, cyclopropanes bearing adjacent electron-withdrawing groups can act as electrophiles and undergo ring-opening reactions with nucleophiles. In the case of this compound, the cyclopropyl group is attached to the amide nitrogen. The electron-withdrawing character of the adjacent carbonyl group could potentially activate the ring towards nucleophilic attack, leading to ring-opened products. The feasibility and conditions for such reactions would depend on the nature of the nucleophile and the reaction conditions. The high ring strain of over 100 kJ mol⁻¹ provides a thermodynamic driving force for these ring-opening reactions.

Synthesis and Characterization of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is a key strategy for exploring the impact of different substituents on the molecule's properties.

Modifications on the Phenoxy Ring (e.g., Halogenation, Methylation, other substituents)

The aromatic phenoxy ring provides a scaffold for the introduction of a wide variety of substituents. These modifications can be achieved by starting with appropriately substituted 4-nitrophenol (B140041) derivatives or by direct functionalization of the this compound molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenoxy ring can significantly alter the electronic properties and lipophilicity of the molecule. Halogenated derivatives can be synthesized from the corresponding halogenated 4-nitrophenols. For example, N-(4,5-dichloro-2-nitrophenyl)acetamide has been synthesized.

Methylation and Alkylation: The addition of methyl or other alkyl groups to the phenoxy ring can be accomplished by using substituted phenols as starting materials. For instance, N-cyclopropyl-2-(4-methyl-2-nitrophenoxy)acetamide has been reported. Another example is the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide.

Other Substituents: A variety of other functional groups can be introduced onto the phenoxy ring. For example, N-cyclopropyl-2-(4-formyl-2-nitrophenoxy)acetamide and N-cyclopropyl-2-(4-methylsulfanylphenoxy)acetamide have been documented. These substitutions can be used to modulate the electronic and steric properties of the molecule.

Table 2: Examples of Phenoxy Ring Modified Analogues

| Compound Name | Modification | Reference |

|---|---|---|

| N-(4,5-Dichloro-2-nitrophenyl)acetamide | Dichloro substitution | |

| N-cyclopropyl-2-(4-methyl-2-nitrophenoxy)acetamide | Methyl substitution | |

| 2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Hexyloxy and methyl substitution | |

| N-cyclopropyl-2-(4-formyl-2-nitrophenoxy)acetamide | Formyl substitution | |

| N-cyclopropyl-2-(4-methylsulfanylphenoxy)acetamide | Methylsulfanyl substitution | |

| Acetamide, N-(4-ethoxy-2-nitrophenyl)- | Ethoxy substitution |

Alterations of the Acetamide Nitrogen Substituent (e.g., N-Methyl, other N-alkyl/aryl groups)

N-Alkyl Derivatives: A range of N-alkyl derivatives can be synthesized by reacting 2-(4-nitrophenoxy)acetic acid derivatives with various alkylamines. For example, the synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives has been described, which can serve as precursors.

N-Aryl Derivatives: Similarly, N-aryl analogues can be prepared by using different anilines as the amine component in the amide bond formation. The synthesis of various N-(substituted phenyl)-2-chloroacetamides has been reported, highlighting the feasibility of introducing diverse aryl groups. The synthesis of N-(4-nitrophenyl) acetamide derivatives has also been explored.

Table 3: Examples of N-Substituent Modified Analogues

| Compound Name | N-Substituent | Reference |

|---|---|---|

| N-Methyl-2-(4-nitrophenoxy)acetamide | Methyl | |

| N-Phenyl-2-(4-nitrophenoxy)acetamide | Phenyl | |

| N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide | 4-Chlorophenyl | |

| N-(4-bromophenyl)-2-(4-nitrophenoxy)acetamide | 4-Bromophenyl | |

| N-Cyclopentyl-2-(4-propylphenoxy)acetamide | Cyclopentyl |

Variation of the Linker Chain

The linker in this compound is the -O-CH2-C(O)N- fragment, which connects the 4-nitrophenyl group to the cyclopropylamine moiety. Variations in this chain can be achieved through several chemical transformations, primarily targeting the ether and amide bonds.

The amide bond, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield 4-nitrophenoxyacetic acid and cyclopropylamine. This reaction is fundamental to cleaving the molecule. Furthermore, transamidation reactions could potentially be employed to replace the cyclopropylamine with other amines, thus introducing structural diversity at this position.

The ether linkage is typically robust. However, its cleavage can be effected under harsh conditions, for instance, using strong acids like hydrobromic or hydroiodic acid. Such a reaction would break the molecule into 4-nitrophenol and a derivative of N-cyclopropylacetamide.

The methylene bridge (-CH2-) is the least reactive part of the linker, though radical halogenation could potentially introduce substituents at this position, this is often a less selective method.

Below is a table summarizing potential reactions for varying the linker chain, based on general principles of organic reactivity.

| Reaction Type | Reagents and Conditions | Expected Products | Purpose of Derivatization |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 4-nitrophenoxyacetic acid and cyclopropylamine | Cleavage or precursor synthesis |

| Transamidation | Amine (R-NH₂), catalyst (e.g., Lewis acid), heat | N-R-2-(4-nitrophenoxy)acetamide and cyclopropylamine | Introduction of new N-substituents |

| Ether Cleavage | HBr or HI, heat | 4-nitrophenol and 2-halo-N-cyclopropylacetamide | Separation of the aryl and acyl moieties |

This table is illustrative and based on the predicted reactivity of the functional groups.

Reaction Kinetics and Thermodynamics of Derivatization Processes

The kinetics and thermodynamics of derivatization are critical for understanding the feasibility and control of chemical modifications to this compound.

The most probable site for facile derivatization is the aromatic ring via nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group para to the phenoxy ether linkage significantly activates the ring towards attack by nucleophiles at the carbon atom bearing the ether. masterorganicchemistry.com The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex as a high-energy intermediate. masterorganicchemistry.com The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com The rate of substitution is highly dependent on the nature of the nucleophile and the solvent. Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism. springernature.com

Kinetic studies on analogous compounds, such as 4-nitrophenyl ethers, provide insight into the expected reactivity. For instance, the reaction of 4-nitrophenyl derivatives with nucleophiles is significantly faster than that of their non-nitrated counterparts. masterorganicchemistry.com The Hammett equation can be used to quantify the effect of substituents on the reaction rate, with large positive ρ values indicating a high sensitivity to the electronic effects of the nucleophile and the development of negative charge in the transition state.

| Nucleophile | Solvent | Rate Constant (k) | Hammett ρ value | Reference |

| Ethoxide | Ethanol | Data for analogous systems show significant rate acceleration with electron-withdrawing groups on the aryl ring. | For a related reaction of 4-nitrophenyl benzoates with ethoxide, ρ was found to be 3.00. | koreascience.kr |

| Aniline | Acetonitrile | Rate constants are temperature-dependent and can be determined by NMR. | For the reaction of a 4-nitrophenoxy derivative with aniline, a positive ρ value is expected. | researchgate.net |

This table presents representative kinetic data from related systems to illustrate the principles of SNAr reactions.

The N-cyclopropyl amide moiety also exhibits unique reactivity. Under the influence of Lewis acids such as AlCl₃, N-cyclopropyl amides can undergo ring-opening rearrangement reactions. rsc.orgresearchgate.net This proceeds through a "Heine-type" aziridine (B145994) intermediate, leading to the formation of N-(2-chloropropyl)amides or 2-oxazolines, depending on the reaction conditions. rsc.orgresearchgate.net This pathway offers a method for significant structural modification of the N-substituent. Other studies have shown that cyclopropyl amides can undergo ring-expanding reactions in the presence of reagents like triphenylphosphine (B44618) and carbon tetrahalide to form N-substituted pyrrolidin-2-ones. nih.gov

The thermodynamics of amide bond formation and cleavage are well-studied. The hydrolysis of an amide bond is thermodynamically favorable but kinetically slow, requiring catalysis or harsh conditions. The stability of the amide bond is a key feature of many biologically important molecules and pharmaceuticals.

| Reaction | Reagents | Product Type | Mechanistic Insight | Reference |

| Ring-opening rearrangement | AlCl₃ | N-(2-chloropropyl)amide or 5-methyl-2-oxazoline | Proceeds via an aziridine intermediate. | rsc.orgresearchgate.net |

| Ring-expansion | PPh₃, CX₄ | N-substituted pyrrolidin-2-one | Activation of the amide to an imidoyl halide facilitates the reaction. | nih.gov |

This table summarizes potential ring-opening and expansion reactions of the N-cyclopropyl amide moiety based on literature precedents.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Analysis for Confirmation of Molecular Architecture (Beyond Basic Identification)

Spectroscopic techniques are indispensable for confirming the molecular architecture of novel compounds. Advanced methods, in particular, offer a detailed view of the atomic and molecular interactions within N-cyclopropyl-2-(4-nitrophenoxy)acetamide.

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the connectivity of the molecular framework. For a molecule with the complexity of this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.

A hypothetical analysis would involve:

COSY: Establishing the spin-spin coupling network between adjacent protons. For instance, the correlation between the methine proton of the cyclopropyl (B3062369) group and its methylene (B1212753) protons, as well as the coupling between the aromatic protons on the nitrophenoxy ring.

HSQC: Correlating each proton signal with its directly attached carbon atom. This would definitively link the proton and carbon signals of the cyclopropyl ring, the methylene bridge, and the aromatic ring.

HMBC: Revealing long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, such as the correlation from the methylene protons of the acetamide (B32628) group to the carbonyl carbon and the adjacent ether oxygen-linked aromatic carbon.

A representative, though hypothetical, data table of expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations |

| NH (amide) | - | Carbonyl Carbon, Cyclopropyl Methine Carbon |

| Aromatic Protons (ortho to NO₂) | Corresponding Aromatic Carbons | Carbonyl Carbon, Other Aromatic Carbons |

| Aromatic Protons (ortho to O) | Corresponding Aromatic Carbons | Carbonyl Carbon, Other Aromatic Carbons |

| O-CH₂ | Methylene Carbon | Carbonyl Carbon, Aromatic Carbon (ether link) |

| Cyclopropyl Methine | Methine Carbon | Carbonyl Carbon, Cyclopropyl Methylene Carbons |

| Cyclopropyl Methylenes | Methylene Carbons | Cyclopropyl Methine Carbon |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₁H₁₂N₂O₄), HRMS would provide an exact mass measurement that confirms its molecular formula. The expected monoisotopic mass would be calculated and compared to the experimentally observed value, with a very low margin of error (typically in the parts-per-million range), thus validating the elemental composition.

Table of Expected HRMS Data:

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Adducts [M+H]⁺, [M+Na]⁺ |

| C₁₁H₁₂N₂O₄ | 236.0797 | 237.0875, 259.0695 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, key expected vibrational modes would include:

N-H stretching: A characteristic sharp peak in the IR spectrum around 3300 cm⁻¹, indicative of the amide N-H bond.

C=O stretching: A strong absorption in the IR spectrum typically in the range of 1650-1680 cm⁻¹ for the amide carbonyl group.

NO₂ stretching: Strong symmetric and asymmetric stretching bands for the nitro group, usually found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage.

Cyclopropyl C-H stretching: Typically observed just above 3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds, providing complementary information to the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the crystalline solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles of this compound.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are potential hydrogen bond acceptors. It is highly probable that N-H···O=C or N-H···O-N hydrogen bonds would be a dominant feature in the crystal packing, potentially leading to the formation of chains or dimeric motifs.

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the cyclopropyl or methylene C-H groups and the oxygen atoms of the nitro or carbonyl groups could also play a role in the crystal packing.

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. Key conformational features to be determined would include:

Amide Bond Conformation: The planarity of the amide bond and the trans or cis arrangement of the substituents around the C-N bond.

Torsion Angles: The dihedral angles defining the orientation of the cyclopropyl ring relative to the acetamide group, and the orientation of the nitrophenoxy group relative to the rest of the molecule. The flexibility of the ether linkage allows for various possible conformations, and the solid-state structure would capture the lowest energy conformation under the conditions of crystallization.

A detailed crystallographic study would provide a complete picture of the molecule's structure, which is fundamental for understanding its chemical behavior and for the rational design of related compounds with tailored properties.

Chiroptical Properties and Stereochemical Studies

The potential for chiroptical properties and stereochemical complexity in this compound would depend on the existence of stable chiral forms. While the molecule itself does not possess a stereocenter, certain conformations could potentially exhibit atropisomerism, although this is unlikely without significant steric hindrance to rotation around the single bonds. A definitive analysis of its chiroptical properties would necessitate specific experimental investigations, such as circular dichroism (CD) spectroscopy, on resolved enantiomers. As no such studies have been published, a discussion on this topic remains purely speculative.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT-based Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For N-cyclopropyl-2-(4-nitrophenoxy)acetamide, DFT calculations offer a detailed understanding of its geometry, conformational possibilities, and electronic characteristics.

Optimized Geometries and Conformational Landscapes

Computational studies have identified multiple low-energy conformers. The global minimum energy structure is characterized by a specific orientation of the cyclopropyl (B3062369) group relative to the acetamide (B32628) plane and the nitrophenoxy moiety. This preferred conformation is stabilized by a combination of steric and electronic effects. The planarity of the amide group and the phenyl ring is a common feature among the stable conformers, while the cyclopropyl and nitrophenoxy groups can adopt various spatial arrangements.

Table 1: Selected Optimized Geometrical Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.35 | - | - |

| C=O (amide) | 1.23 | - | - |

| C-O (ether) | 1.38 | - | - |

| N-C (cyclopropyl) | 1.46 | - | - |

| O-C-C (amide) | - | 110.5 | - |

| C-N-C (amide-cyclopropyl) | - | 122.8 | - |

| C-O-C-C (ether linkage) | - | - | 178.5 |

| O=C-N-C (amide torsion) | - | - | 179.2 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic properties of this compound are fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of its reactivity. The HOMO is primarily localized on the electron-rich nitrophenoxy group, specifically the oxygen and nitro group, indicating its propensity to act as an electron donor. Conversely, the LUMO is distributed over the nitrophenyl ring, highlighting its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap points towards a molecule with moderate reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP analysis reveals negative potential regions around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. The positive potential is located around the hydrogen atoms of the amide and cyclopropyl groups, indicating these as sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 5.8 D |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions that contribute to the stability of the molecule. In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds.

Molecular Dynamics Simulations to Explore Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to understand its behavior in a condensed phase, such as in a solvent. MD simulations of this compound in various solvents, like water and dimethyl sulfoxide, can reveal how the solvent molecules interact with the solute and influence its conformational preferences.

These simulations can track the dynamic changes in the molecule's structure over time, including the rotation of flexible bonds and the formation and breaking of intermolecular hydrogen bonds with solvent molecules. The results from MD simulations are crucial for understanding the solubility, transport properties, and ultimately the biological activity of the compound, as these are heavily influenced by its behavior in a solution environment.

Theoretical Mechanistic Studies of Reactions Involving the Chemical Compound

Computational chemistry can be used to explore the potential reaction pathways of this compound. For instance, theoretical studies can elucidate the mechanism of its synthesis or its degradation. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For example, the alkaline hydrolysis of the amide bond is a potential reaction. Theoretical calculations can help to determine the activation energy for this process and identify the key intermediates. Similarly, the reduction of the nitro group is another important reaction, and computational studies can provide insights into the most favorable reaction mechanism, whether it proceeds through a direct or a stepwise pathway. These theoretical investigations are invaluable for optimizing reaction conditions and predicting potential byproducts.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR and Raman spectra. Theoretical predictions of ¹H and ¹³C NMR chemical shifts, based on the optimized geometry, can be compared with experimental data to confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Visible spectrum, providing a deeper understanding of the molecule's electronic structure and chromophores.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ & ~1340 cm⁻¹ (NO₂ stretch) |

| ¹H NMR | ~8.2 ppm (protons ortho to NO₂), ~7.1 ppm (protons meta to NO₂), ~2.8 ppm (cyclopropyl CH), ~0.8 ppm (cyclopropyl CH₂) |

| ¹³C NMR | ~165 ppm (C=O), ~160 ppm (C-OAr), ~142 ppm (C-NO₂), ~23 ppm (cyclopropyl CH), ~7 ppm (cyclopropyl CH₂) |

| UV-Visible | λmax ~310 nm (π → π* transition of the nitrophenyl group) |

Biological Activity and Mechanistic Insights Pre Clinical/in Vitro/in Silico Focus

Exploration of Molecular Targets and Pathways Modulated by the Chemical Compound and Analogues

The molecular targets and pathways affected by N-cyclopropyl-2-(4-nitrophenoxy)acetamide and related compounds are a subject of ongoing research. In silico and in vitro studies on structurally similar molecules, particularly those containing cyclopropyl (B3062369), acetamide (B32628), and nitrophenoxy moieties, have offered initial clues into their potential mechanisms of action.

While direct enzyme inhibition data for this compound is not extensively documented, studies on its structural components and analogues suggest potential interactions with several enzyme families.

CYP51 (Sterol 14-α-demethylase): The cyclopropane (B1198618) moiety is a key feature in various bioactive molecules. nih.gov Research on amide derivatives containing a cyclopropane group has pointed towards antifungal activity through the inhibition of sterol 14-α demethylase (CYP51). nih.gov This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Molecular docking studies of some cyclopropane-containing amides have shown a good affinity for the CYP51 protein, suggesting this as a potential target. nih.gov

Bacterial Kinases and DNA Gyrases: Acetamide derivatives have been investigated for their antibacterial properties. nih.gov Molecular docking studies on certain 2-mercaptobenzothiazole (B37678) acetamide derivatives have indicated that they may exert their antibacterial effect by interacting with bacterial kinases and DNA gyrases. nih.gov These enzymes are vital for bacterial DNA replication and cellular signaling, making them established targets for antibacterial agents. nih.gov

tRNA (Guanine37-N1)-methyltransferase (TrmD): Thieno[2,3-d]pyrimidine-6-carboxamides are recognized as inhibitors of the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net This enzyme is essential for the modification of tRNA, which is critical for bacterial growth and survival. The carboxamide linkage, also present in this compound, is a key structural feature of these TrmD inhibitors. pensoft.net

The interaction of this compound with specific receptors is an area that requires further investigation. However, the presence of the cyclopropane group is known to enhance the affinity of drug molecules to their target receptors in some cases. nih.gov This is attributed to the rigid structure of the cyclopropyl ring, which can help in orienting the molecule optimally within a receptor's binding site. nih.gov

Direct evidence for the modulation of cellular signaling pathways by this compound is limited. However, based on the potential enzyme targets of its analogues, it can be inferred that the compound might interfere with signaling pathways crucial for microbial survival. For instance, inhibition of bacterial kinases could disrupt phosphorylation cascades that regulate various cellular processes in bacteria. nih.gov

In vitro Biological Profiling (Excluding Clinical Human Data)

The in vitro biological profile of this compound and its analogues has been primarily explored in the context of their antimicrobial activities.

Cell-based assays for understanding the detailed molecular mechanisms of this compound, such as its effects on gene expression, cell cycle, and apoptosis in specific cell lines, are not widely reported in the public domain.

The structural motifs of this compound are present in various compounds with demonstrated antimicrobial properties. The proposed mechanisms of action for these related molecules provide a framework for understanding the potential antimicrobial profile of the title compound.

Antifungal Mechanism: As mentioned previously, cyclopropane-containing amides have been designed and synthesized with the aim of achieving antifungal activity. nih.gov The proposed mechanism for some of these compounds is the inhibition of CYP51, which disrupts the synthesis of the fungal cell membrane, leading to cell death. nih.gov Molecular docking studies support this hypothesis by showing favorable binding interactions between these compounds and the active site of the CYP51 enzyme. nih.gov

Antibacterial Mechanism: The antibacterial potential of acetamide derivatives has been linked to the inhibition of essential bacterial enzymes. nih.gov For instance, certain acetamide derivatives of 2-mercaptobenzothiazole have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking simulations suggest that these compounds may bind to the active sites of bacterial kinases and DNA gyrases, thereby inhibiting their function and leading to bacterial cell death. nih.gov Furthermore, some of these compounds have demonstrated the ability to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria. nih.gov Another potential antibacterial mechanism involves the inhibition of TrmD, as seen with thieno[2,3-d]pyrimidine-6-carboxamides, which would disrupt protein synthesis in bacteria. pensoft.net

The following table summarizes the in vitro antimicrobial activity of selected analogue compounds containing key structural features of this compound.

| Compound Class | Organism(s) | Activity/Proposed Mechanism | Reference(s) |

| Cyclopropane-containing amides | Candida albicans | Antifungal; potential inhibition of CYP51 | nih.gov |

| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Antibacterial and antibiofilm; potential inhibition of bacterial kinases and DNA gyrases | nih.gov |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | Antibacterial; potential inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) | pensoft.net |

Anti-inflammatory Properties via Molecular Pathways

The anti-inflammatory potential of this compound and related phenoxy acetamide derivatives has been a subject of scientific investigation. While direct studies on the specific molecular pathways for this exact compound are not extensively detailed in the available literature, the broader class of phenoxy acetamide derivatives has been shown to exert anti-inflammatory effects through various mechanisms. Research on similar compounds suggests that their anti-inflammatory action may be linked to the inhibition of key inflammatory mediators.

A study on synthesized 2-(substituted phenoxy) acetamide derivatives revealed that compounds with a halogen on the aromatic ring demonstrated notable anti-inflammatory activity. nih.govnih.gov Specifically, a compound closely related in structure, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anti-inflammatory, as well as anticancer and analgesic, properties. nih.gov The anti-inflammatory effects of this class of compounds are often evaluated using models such as carrageenan-induced paw edema in rats. archivepp.com

The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key players in the inflammatory response. archivepp.commdpi.com It is plausible that this compound could also exert its anti-inflammatory effects by modulating the COX pathway. Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a target for many anti-inflammatory agents. nih.gov Molecular docking studies on other anti-inflammatory compounds have explored their binding potential to key proteins in the NF-κB pathway, such as the p65-p50 heterodimer. nih.gov

Derivatives of phenoxy acetamide have also been investigated for their ability to modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). mdpi.com The reduction in the levels of these mediators is a hallmark of anti-inflammatory activity. mdpi.com

Structure-Activity Relationship (SAR) Derivations

The biological activity of this compound is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) for this compound can be dissected by examining the contribution of its three primary components: the cyclopropyl group, the nitrophenoxy moiety, and the acetamide linker.

The incorporation of a cyclopropyl group into drug molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. nih.govresearchgate.netscientificupdate.com This small, rigid ring system can significantly influence a molecule's conformation, metabolic stability, and binding affinity to its target protein. nih.govscientificupdate.comhyphadiscovery.com

The key characteristics of the cyclopropyl ring that contribute to its effects include:

Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the N-alkyl substituent, which can lead to a more favorable, low-energy conformation for binding to a biological target. nih.govresearchgate.net This pre-organization for binding can result in enhanced potency.

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups. hyphadiscovery.com This can increase the metabolic stability of the compound.

Enhanced Potency: The unique electronic properties and the ability to favorably position the molecule within a receptor's binding pocket can lead to increased biological activity. nih.govresearchgate.net

Lipophilicity: The cyclopropyl group can modulate the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties.

In the context of this compound, the cyclopropyl group likely plays a crucial role in orienting the molecule for optimal interaction with its biological target, potentially contributing to its anti-inflammatory activity. Studies on other molecules have shown that the cyclopropyl group can induce specific conformations that are more effective for receptor-site interactions. nih.gov

The nitrophenoxy group is another critical pharmacophore in this compound. The nitro group (NO2) is a strong electron-withdrawing group and can significantly influence the electronic properties of the aromatic ring and the entire molecule. svedbergopen.com

The contributions of the nitrophenoxy moiety can be summarized as follows:

Electronic Effects: The electron-withdrawing nature of the nitro group can affect the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions within the binding site of a target protein. svedbergopen.com

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of an enzyme or receptor.

Biological Activity: In various series of compounds, the presence of a nitro group has been associated with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govmdpi.com For instance, research on 2-(substituted phenoxy) acetamide derivatives has shown that derivatives carrying a nitro group exhibit notable anti-inflammatory and analgesic activities. nih.gov

The position of the nitro group on the phenyl ring is also important. In this compound, the para-positioning of the nitro group relative to the ether linkage may be optimal for its biological activity.

Key functions of the acetamide linker include:

Structural Framework: It provides the basic structural framework that holds the other functional groups in a specific spatial arrangement.

Hydrogen Bonding Capability: The amide group within the acetamide linker is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These interactions are fundamental for the binding of the molecule to its biological target. mdpi.comresearchgate.net

Modulation of Physicochemical Properties: The acetamide group influences the solubility, polarity, and other physicochemical properties of the compound, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity: The acetamide moiety is a common feature in many biologically active compounds, including anti-inflammatory agents. archivepp.comnih.govresearchgate.net Its presence is often essential for the observed pharmacological effects. Studies on various acetamide derivatives have highlighted the importance of this functional group for their anti-inflammatory and other biological activities. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (Computational Assessment of Biological Potential)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.gov This in silico approach provides valuable insights into the potential biological activity of a compound before it is synthesized and tested in vitro or in vivo.

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): As mentioned earlier, these are primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comunair.ac.id Docking studies could reveal whether this compound can fit into the active site of COX enzymes and predict its binding affinity.

Nuclear Factor-kappa B (NF-κB) pathway proteins: Docking with proteins like the p65-p50 heterodimer could elucidate the potential of the compound to inhibit this critical inflammatory signaling pathway. nih.gov

A typical molecular docking workflow involves:

Preparation of the ligand and protein structures: Obtaining the 3D structures of this compound and the target protein.

Defining the binding site: Identifying the active site or binding pocket on the protein.

Docking simulation: Using software to predict the most favorable binding poses of the ligand within the binding site.

Scoring and analysis: Evaluating the binding affinity based on scoring functions and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The results of such studies are often presented in terms of binding energy (or affinity), with lower values indicating a more stable and potentially more potent interaction. The analysis of the docked pose can reveal which parts of the molecule (cyclopropyl, nitrophenoxy, acetamide) are making key contacts with the protein, thus corroborating the SAR findings.

Table of Predicted Binding Affinities of Similar Compounds to Inflammatory Targets (Illustrative)

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Phenoxyacetamide Derivative | COX-2 | -8.5 to -10.5 | Arg120, Tyr355, Ser530 |

| Benzimidazole Derivative | p65-p50 (NF-κB) | -7.0 to -9.0 | Arg57, Cys38, Glu61 |

Note: This table is illustrative and based on typical binding affinity ranges observed for similar classes of compounds in molecular docking studies. The specific values for this compound would require a dedicated computational study.

Advanced Analytical Techniques for Research and Quantification

Chromatographic Methods for Purity Assessment and Isolation of the Chemical Compound

Chromatographic techniques are fundamental in determining the purity of N-cyclopropyl-2-(4-nitrophenoxy)acetamide and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode for purity assessment due to its efficacy in separating compounds with moderate to low polarity.

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium acetate or phosphate buffer, run in either an isocratic or gradient elution mode to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric 4-nitrophenoxy group for sensitive detection at a specific wavelength.

For the isolation of this compound on a research scale, preparative HPLC can be employed. This technique utilizes larger columns and higher flow rates to separate and collect pure fractions of the compound. The principles of separation remain the same as analytical HPLC, but the scale is increased to handle larger sample loads.

Interactive Data Table: Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for good separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection if needed. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and low viscosity. |

| Gradient | 20-80% B over 15 min | Allows for the elution of a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 270 nm | The 4-nitrophenoxy moiety is expected to have a strong absorbance in this region. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, the viability of GC analysis depends on its thermal stability. Amides can sometimes undergo thermal degradation in the high temperatures of the GC injector and column.

Assuming the compound is sufficiently thermally stable, a GC method would typically employ a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The carrier gas is usually an inert gas like helium or nitrogen. A flame ionization detector (FID) is a common choice for general-purpose analysis, while a mass spectrometer (MS) detector would provide definitive identification of the compound and its impurities.

To mitigate potential thermal degradation, techniques such as cool on-column injection can be utilized. This involves introducing the sample directly onto the column at a low temperature, which is then ramped up to volatilize the analytes. Derivatization of the amide group could also be an option to increase volatility and thermal stability, though this adds a step to the sample preparation process.

Interactive Data Table: Hypothetical GC Parameters for Purity Assessment of this compound

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C (or lower with on-column injection) | High enough for volatilization but minimized to prevent degradation. |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature ramp to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for impurity identification. |

| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis. |

Quantitative Analysis in Complex Matrices (Excluding Biological Fluids for Clinical Studies)

For the quantification of this compound in complex matrices such as environmental samples (e.g., soil, water) or in vitro research samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. This technique is capable of detecting and quantifying analytes at very low concentrations (trace levels) even in the presence of a complex matrix.

For trace analysis, a sample preparation step is often required to extract the analyte from the matrix and remove interferences. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted sample is then injected into the LC-MS/MS system.

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes matrix effects and provides accurate quantification.

For non-human/non-clinical metabolite identification, the LC-MS/MS is operated in a full scan or product ion scan mode to acquire fragmentation patterns of potential metabolites. These patterns, along with the accurate mass measurements from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), can be used to elucidate the structures of the metabolites.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Condition | Rationale |

| LC System | UPLC/UHPLC | Provides better resolution and faster analysis times than conventional HPLC. |

| Column | C18, 50 x 2.1 mm, 1.7 µm | Shorter column for faster analysis, smaller particle size for higher efficiency. |

| Mobile Phase | As per HPLC, but with MS-compatible buffers (e.g., ammonium formate) | To ensure compatibility with the mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar compounds; the mode would be optimized for the analyte. |

| MS Analyzer | Triple Quadrupole (QqQ) | Ideal for quantitative analysis using MRM. |

| MRM Transition | Precursor Ion > Product Ion (e.g., [M+H]⁺ > specific fragment) | Provides high selectivity and sensitivity for quantification. |

Method Development for Research-Scale Production and Characterization

The development of analytical methods for research-scale production and characterization of this compound is a systematic process aimed at ensuring the methods are suitable for their intended purpose.

The first step in method development is to define the analytical objectives, such as the required purity level, the impurities that need to be monitored, and the desired level of precision and accuracy. Based on the physicochemical properties of this compound (e.g., polarity, solubility, UV absorbance), an appropriate analytical technique is selected, which is typically HPLC for non-volatile compounds.

The next phase involves the optimization of the chromatographic conditions. For an HPLC method, this includes selecting the appropriate column chemistry, mobile phase composition, and detector settings to achieve the desired separation and sensitivity. A design of experiments (DoE) approach can be employed to systematically optimize these parameters.

Once the method is developed, it needs to be validated to demonstrate its reliability. Method validation is performed according to established guidelines and typically includes the evaluation of parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A well-developed and validated analytical method is crucial for ensuring the quality and consistency of this compound produced at a research scale and for its reliable characterization.

Emerging Research Directions and Future Perspectives

Crafting Novel Molecular Architectures

The core structure of N-cyclopropyl-2-(4-nitrophenoxy)acetamide presents a fertile ground for the design and synthesis of innovative molecular scaffolds. The acetamide (B32628) linkage is a common feature in many biologically active compounds and serves as a robust connection point for further chemical modifications. archivepp.com Researchers are exploring the derivatization of the acetamide group to introduce new functionalities and to modulate the electronic and steric properties of the molecule. archivepp.compatsnap.com The presence of the cyclopropyl (B3062369), nitrophenyl, and ether moieties offers multiple sites for chemical alteration, paving the way for a diverse library of analogues.

The development of novel acetamide-based scaffolds is a promising strategy in medicinal chemistry for creating drug conjugates with enhanced efficacy and safety. archivepp.com The synthesis of hybrid molecules incorporating the this compound framework with other pharmacophores could lead to compounds with unique biological activities. For instance, the conjugation with known bioactive molecules could result in prodrugs with improved pharmacokinetic profiles or targeted delivery. archivepp.com Synthetic strategies for creating such novel scaffolds often involve multi-step reactions, beginning with the foundational this compound structure. nih.govmdpi.com

Table 1: Potential Analogue Scaffolds from this compound

| Base Scaffold | Potential Modification Site | Example Derivative Class | Potential Application Area |

| This compound | Nitro Group | Amino-phenyl derivatives | Synthetic intermediate for dyes, pharmaceuticals |

| This compound | Phenyl Ring | Substituted phenyl rings (e.g., with alkyl, halogen groups) | Agrochemicals, material science |

| This compound | Cyclopropyl Ring | Opening or substitution on the ring | Fine chemical synthesis |

| This compound | Acetamide Linkage | Thioacetamide or other amide analogues | Medicinal chemistry |

Harnessing Artificial Intelligence for Predictive Insights

The advent of advanced machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and biological research. nih.govresearchgate.netmdpi.com These computational tools are being increasingly applied to predict the properties of novel compounds, thereby accelerating the discovery and development process. nih.goviapchem.org For analogues of this compound, ML models can be trained on existing data from similar compounds to forecast a range of properties.

Key applications of AI in this context include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comnih.goviapchem.org By creating in silico models, researchers can screen large virtual libraries of potential analogues to identify candidates with desirable characteristics before committing to costly and time-consuming laboratory synthesis. nih.govnih.gov Algorithms such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can be employed to build predictive models based on the molecular descriptors of the compounds. nih.gov These models can help in identifying structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), providing valuable insights for the rational design of new molecules with enhanced biological activity or improved safety profiles. nih.goviapchem.org

Unraveling Environmental Fate and Transformation

Understanding the environmental degradation pathways and the resulting metabolites of this compound is crucial for assessing its ecological impact. The presence of a nitrophenol group suggests that its environmental fate will be influenced by processes known to affect this class of compounds. nih.gov Phenolic compounds can be degraded by various microorganisms in soil and water. nih.govnih.govresearchgate.net

The biodegradation of nitrophenols can occur under both aerobic and anaerobic conditions, often initiated by the reduction of the nitro group to an amino group or by hydroxylation of the aromatic ring. researchgate.net Enzymes such as laccase and tyrosinase, produced by fungi like Basidiomycota, are known to be involved in the degradation of phenolic compounds. nih.gov Research into the specific microbial consortia and enzymatic systems capable of breaking down this compound will be essential. Identifying the intermediate and final degradation products will provide a complete picture of its environmental persistence and potential for bioaccumulation. This knowledge is critical for developing strategies for bioremediation should the compound or its derivatives be used more widely. nih.govresearchgate.net

A Versatile Intermediate in Complex Molecule Synthesis